
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a 4-(methylsulfinyl)phenyl group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan ring and the 4-(methylsulfinyl)phenyl group.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-(methylsulfinyl)phenyl Group: The 4-(methylsulfinyl)phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the furan ring.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-4-phenylfuran-2(5H)-one: Lacks the methylsulfinyl group, resulting in different chemical properties and reactivity.
4-(Methylsulfinyl)phenylfuran-2(5H)-one: Lacks the two methyl groups at the 5-position, affecting its steric and electronic properties.
Uniqueness
5,5-Dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one is unique due to the presence of both the methylsulfinyl group and the two methyl groups at the 5-position of the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14O3S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5,5-dimethyl-4-(4-methylsulfinylphenyl)furan-2-one |
InChI |
InChI=1S/C13H14O3S/c1-13(2)11(8-12(14)16-13)9-4-6-10(7-5-9)17(3)15/h4-8H,1-3H3 |
InChI Key |
JYOBVYPNYOBSQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)O1)C2=CC=C(C=C2)S(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


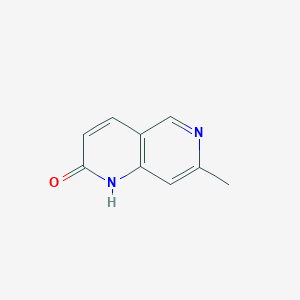
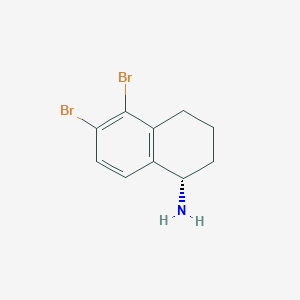
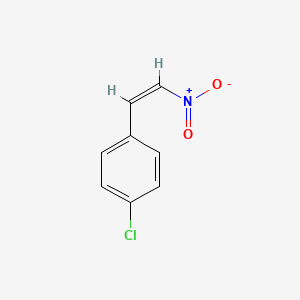
![4-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030596.png)
![1-phenyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13030600.png)
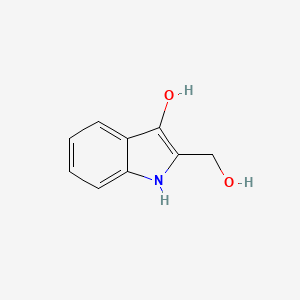
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
![3-Nitro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13030611.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B13030619.png)
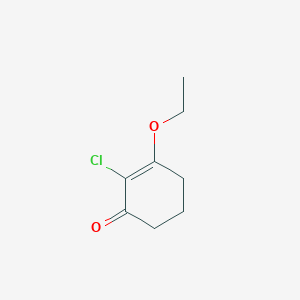
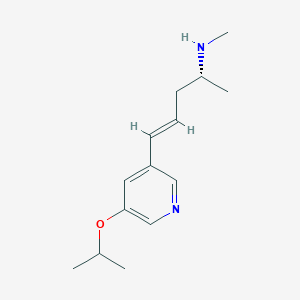

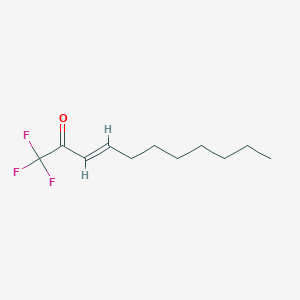
![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)
